molecular formula C9H8F3NO2 B8731506 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid

2,6-dimethyl-4-(trifluoromethyl)nicotinic acid

Cat. No.: B8731506
M. Wt: 219.16 g/mol
InChI Key: XQMCRKOAMCPODT-UHFFFAOYSA-N
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Description

2,6-dimethyl-4-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C9H8F3NO2 It is a derivative of nicotinic acid, characterized by the presence of two methyl groups at positions 2 and 6, and a trifluoromethyl group at position 4 on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the reaction temperature, using suitable catalysts, and ensuring efficient separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-4-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,6-dimethyl-4-(trifluoromethyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethyl-nicotinic acid: Similar structure but lacks the methyl groups at positions 2 and 6.

    2,6-Dimethyl-nicotinic acid: Similar structure but lacks the trifluoromethyl group.

    Nicotinic acid: The parent compound without any substituents.

Uniqueness

2,6-dimethyl-4-(trifluoromethyl)nicotinic acid is unique due to the presence of both methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These substituents enhance its stability, lipophilicity, and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2,6-dimethyl-4-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8F3NO2/c1-4-3-6(9(10,11)12)7(8(14)15)5(2)13-4/h3H,1-2H3,(H,14,15)

InChI Key

XQMCRKOAMCPODT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)C(=O)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

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